2-{3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione
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Description
2-{3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C20H17N3O2S and its molecular weight is 363.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains an imidazole ring , which is known to be a key component in many biologically active compounds and drugs .
Mode of Action
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They can interact with various targets in the body, leading to a variety of physiological changes .
Biochemical Pathways
Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that CDS1_001494 may affect multiple biochemical pathways.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which may influence the bioavailability of CDS1_001494.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that CDS1_001494 may have diverse effects at the molecular and cellular levels.
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole-containing compounds .
Properties
IUPAC Name |
2-[3-(1-phenylimidazol-2-yl)sulfanylpropyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-18-16-9-4-5-10-17(16)19(25)23(18)12-6-14-26-20-21-11-13-22(20)15-7-2-1-3-8-15/h1-5,7-11,13H,6,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHQJMYPBSSSGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCCCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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